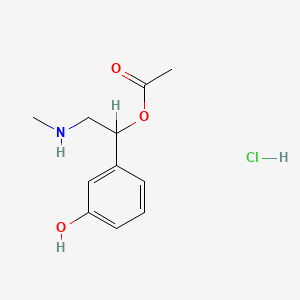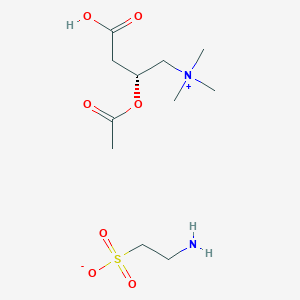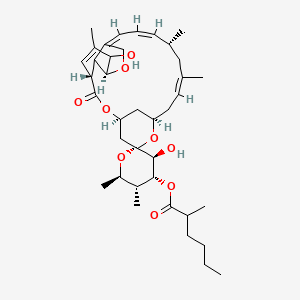
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B is a complex chemical compound belonging to the milbemycin family. Milbemycins are a group of macrolide antibiotics known for their potent anthelmintic and insecticidal properties. This particular compound is a derivative of milbemycin B, modified to enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B involves multiple steps, starting from the core structure of milbemycin B. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Epoxidation: Formation of the epoxy ring.
Methylation: Addition of methyl groups to enhance stability.
Esterification: Attachment of the 2-methyl-1-oxohexyl group.
Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes to produce the milbemycin B core, followed by chemical modification steps. The fermentation process uses genetically engineered strains of Streptomyces bacteria, optimized for high yield production. The subsequent chemical modifications are carried out in controlled environments to ensure consistency and quality.
化学反应分析
Types of Reactions
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify activity.
Hydrolysis: Breaking of ester bonds to release the parent compound and the ester group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while hydrolysis will produce the parent milbemycin B and the ester group.
科学研究应用
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide synthesis and modification.
Biology: Investigated for its effects on various biological systems, including its anthelmintic and insecticidal properties.
Medicine: Explored for potential therapeutic applications, particularly in treating parasitic infections.
Industry: Utilized in the development of new pesticides and anthelmintic agents.
作用机制
The compound exerts its effects by binding to specific molecular targets, primarily in the nervous system of parasites and insects. It interferes with neurotransmission, leading to paralysis and death of the target organism. The key pathways involved include:
Glutamate-gated chloride channels: The compound enhances the influx of chloride ions, disrupting normal neural function.
GABA receptors: It also affects gamma-aminobutyric acid (GABA) receptors, further inhibiting neural activity.
相似化合物的比较
Similar Compounds
Avermectins: Another group of macrolide antibiotics with similar anthelmintic and insecticidal properties.
Ivermectin: A well-known derivative of avermectin, widely used in veterinary and human medicine.
Emamectin: Another milbemycin derivative with potent insecticidal activity.
Uniqueness
(6R,22S,23R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-22-hydroxy-25-methyl-23-((2-methyl-1-oxohexyl)oxy)milbemycin B is unique due to its specific modifications, which enhance its stability and biological activity compared to other milbemycins and avermectins. Its ability to target multiple pathways makes it a versatile and potent compound for various applications.
属性
CAS 编号 |
51798-80-2 |
|---|---|
分子式 |
C38H56O9 |
分子量 |
656.8 g/mol |
IUPAC 名称 |
[(1R,3'S,4S,4'R,5'R,6S,6'R,8R,10Z,13R,14Z,16E,20S)-3',21-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylhexanoate |
InChI |
InChI=1S/C38H56O9/c1-8-9-12-23(4)36(41)45-33-25(6)26(7)46-38(35(33)40)19-29-18-28(47-38)15-14-22(3)16-21(2)11-10-13-27-20-43-34-31(27)30(37(42)44-29)17-24(5)32(34)39/h10-11,13-14,17,21,23,25-26,28-35,39-40H,8-9,12,15-16,18-20H2,1-7H3/b11-10-,22-14-,27-13-/t21-,23?,25+,26+,28+,29-,30+,31?,32?,33+,34-,35-,38+/m0/s1 |
InChI 键 |
HGECLQOUXXUZBC-YVQUFBSKSA-N |
手性 SMILES |
CCCCC(C)C(=O)O[C@@H]1[C@@H]([C@H](O[C@]2([C@H]1O)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C/4\CO[C@H]5C4[C@@H](C=C(C5O)C)C(=O)O3)C)/C)C)C |
规范 SMILES |
CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4C(C=C(C5O)C)C(=O)O3)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


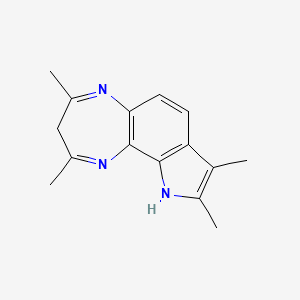
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)



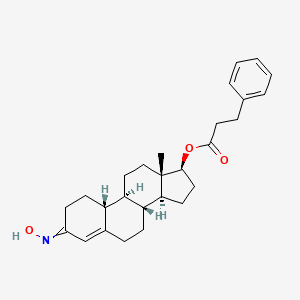
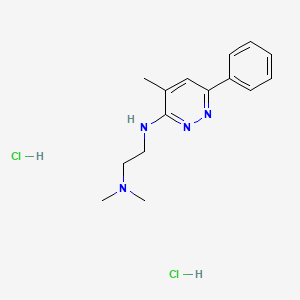
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
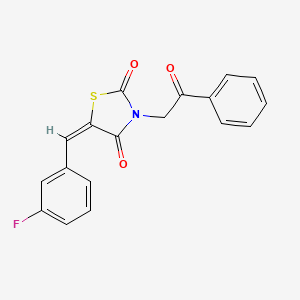
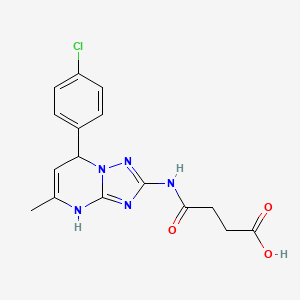
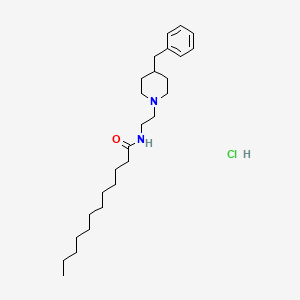
![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
